4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity and properties.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can include various chemical reactions, purification methods, and yield calculations. The complexity of the synthesis can depend on the nature of the compound and the availability of starting materials.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. These methods can provide information about the arrangement of atoms in a molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions needed for reactions to occur, and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through various experimental methods.Scientific Research Applications
Anticancer Activities
Thiazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity, highlighting their potential as therapeutic agents in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives has also shown promise in antimicrobial applications. For instance, compounds with a thiazole core have been found to exhibit significant antimicrobial activities against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Material Science Applications
In the field of materials science, thiazole compounds have been utilized in the functional modification of polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including thiazole derivatives, have shown improved thermal stability and significant antibacterial and antifungal activities. This suggests their potential use in medical applications, such as in the development of new biomaterials (Aly & El-Mohdy, 2015).
Quantum Chemical and Molecular Dynamics Studies
Thiazole derivatives have been studied for their corrosion inhibition performances on iron, using density functional theory calculations and molecular dynamics simulations. This research provides insights into the potential applications of thiazole compounds in corrosion protection, which is crucial for extending the lifespan of metal structures (Kaya et al., 2016).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of thiazole derivatives contributes to our understanding of their reactivity and potential applications in organic synthesis. For example, studies on the crystallographic and QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provide valuable information on the nature of noncovalent interactions in these compounds, which could influence their functional properties in various applications (El-Emam et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound can include its toxicity, flammability, and environmental impact. This information is typically included in a material safety data sheet (MSDS) for the compound.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or materials science), and ways to improve its synthesis.
Please note that the availability of this information can depend on how extensively the compound has been studied. For less well-known compounds, some of this information may not be available. It’s always a good idea to consult primary scientific literature and databases for the most accurate and up-to-date information.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-5-12-13(16-14(15)18-12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHRHLOWLYZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635952 | |
Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
CAS RN |
461033-41-0 | |
Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.